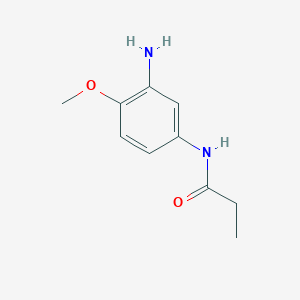

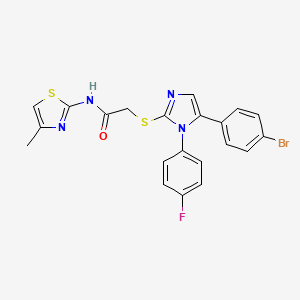

![molecular formula C19H15N3O4 B2608693 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide CAS No. 609792-19-0](/img/structure/B2608693.png)

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[de]isoquinoline-1,3-dione derivatives have been synthesized and studied for their chemosensor properties . These compounds contain an amino group and are synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

Synthesis Analysis

The synthesis of these compounds involves the reaction of the bromine derivative with ethylenediamine or N-(2-aminoethyl)acetamide, followed by acidic hydrolysis of the amide . The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Molecular Structure Analysis

The molecular weight of a related compound, 1H,3H-Benzo[de]isoquinolin-2-ylamine, is 184.24 . The InChI code is 1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2 .Chemical Reactions Analysis

The reactions involved in the synthesis of these compounds are accompanied by the disappearance of the signal for the NH2 group protons in the 1H NMR spectra and the appearance of signals for additional aromatic and CH protons .Physical And Chemical Properties Analysis

The physical form of a related compound, 1H,3H-Benzo[de]isoquinolin-2-ylamine, is a brown solid .Scientific Research Applications

Photophysical Properties and Aggregation Enhanced Emission

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide, as part of the 1,8-naphthalimide derivatives, exhibits unique photophysical properties. These compounds form nanoaggregates in aqueous-DMF solutions, showing aggregation-enhanced emission (AEE). The emission intensity of these compounds varies according to their specific structures, influenced by π-π stacking and intermolecular interactions. Such properties are critical in developing advanced materials for optical and electronic applications, highlighting the compound's potential in creating high-performance fluorescent materials (Srivastava et al., 2016).

Organic Synthesis and Chemical Reactivity

The compound is also relevant in organic synthesis and chemical reactivity studies. For instance, reactions involving similar naphthalimide derivatives have been explored for generating substituted isoquinolines, showcasing the compound's utility in synthesizing complex organic structures. This highlights its role in the development of new synthetic routes and methodologies in organic chemistry, potentially leading to new therapeutic agents or materials with unique properties (Abdou et al., 2002).

Electronic and Optical Material Development

Further research into similar naphthalimide-based compounds has focused on their electronic structure, absorption spectra, and nonlinear optical (NLO) properties. These studies are pivotal in designing new materials for electronic and photonic applications, such as organic light-emitting diodes (OLEDs), solar cells, and optical switches. The insights gained from these studies can guide the development of materials with tailored electronic and optical properties for specific applications (Halim & Ibrahim, 2017).

Corrosion Inhibition

Research on benzimidazole derivatives based on 8-hydroxyquinoline, structurally related to 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-3-isoxazolylbutanamide, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments. These findings are significant for industries dealing with metal preservation and protection, suggesting the compound's derivatives could be developed into effective corrosion inhibitors (Rbaa et al., 2020).

Mechanism of Action

Target of Action

It’s known that similar compounds have been used as chemosensors for various cations .

Mode of Action

Related compounds have been reported to exhibit the properties of highly effective fluorescent chemosensors for various cations, with the principal mechanism of action being the pet (photoinduced electron transfer) effect .

Biochemical Pathways

It’s known that similar compounds can affect the fluorescence properties of certain systems, which could potentially influence various biochemical pathways .

Result of Action

Related compounds have been reported to exhibit high chemosensor selectivity in the determination of anions .

Action Environment

It’s known that the properties of similar compounds can be varied by changing the fluorophore structure present in such systems .

Future Directions

These compounds are of special interest as they contain a free amino group capable of further transformation, particularly with the introduction of additional complex-forming fragments and/or fluorophores . This makes it possible to vary the effectiveness, selectivity, and other parameters of the sensors .

properties

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-16(20-15-9-11-26-21-15)8-3-10-22-18(24)13-6-1-4-12-5-2-7-14(17(12)13)19(22)25/h1-2,4-7,9,11H,3,8,10H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDZUYBHJHLWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NOC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)

![3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2608624.png)

![2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2608625.png)

![[4-(Pyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2608629.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)